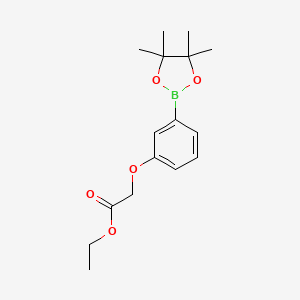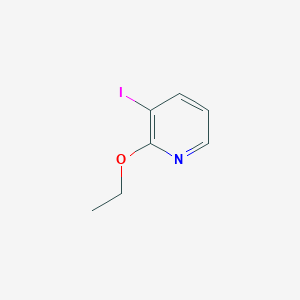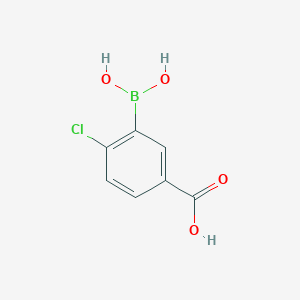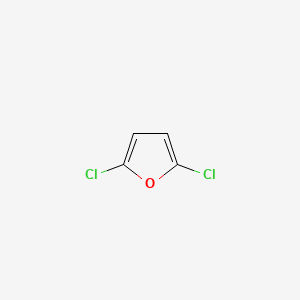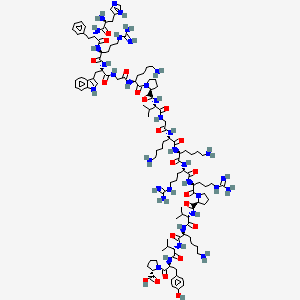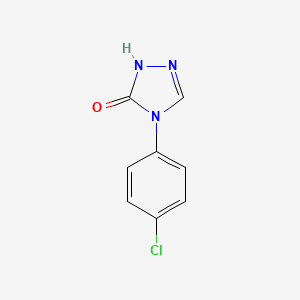
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
説明
Synthesis Analysis
The synthesis of PTAD involves various methods, including the reaction of isonicotinic acid with potassium hydroxide in ethanol . Additionally, coordination complexes of PTAD with transition metal ions have been successfully prepared in alcoholic medium .
Molecular Structure Analysis
The solid-state crystal structure of PTAD has been characterized using single-crystal X-ray diffraction (SCXRD) analysis. Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal structure. Quantum chemical calculations using Density Functional Theory (DFT) offer further understanding of its properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Application in Nonlinear Optical (NLO) Resources
- Scientific Field : Materials Science and Opto-Electronics .
- Summary of the Application : This compound is used in the creation of new nonlinear optical (NLO) resources. These are primarily organic compounds known for their inexpensive, rapid, and bulky nonlinear responses over an expansive frequency response .
- Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
- Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .
Application in Structural Analysis and Reactivity Insights
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : This compound is used in the exploration of the structure–reactivity relationship of organic compounds .
- Methods of Application : The study embarked on an in-depth investigation into the solid-state crystal structure of this organic compound, employing computational Density Functional Theory (DFT) and related methodologies .
- Results or Outcomes : The Conceptual DFT (CDFT) was applied to predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions, providing a deeper understanding of the compound’s chemical reactivity properties .
Application in Opto-Electronic Devices
- Scientific Field : Opto-Electronics .
- Summary of the Application : This compound is used in the development of opto-electronic devices .
- Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
- Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .
Application in Flexible UV Photodetectors
- Scientific Field : Materials Science .
- Summary of the Application : This compound is used in the development of flexible, self-powered photodetectors .
- Methods of Application : Amorphous Ga2O3 was sputtered onto a ZnO microwire at room temperature using magnetron sputtering to form a self-powered ZnO-amorphous Ga2O3 core-shell heterojunction microwire UV photodetector .
- Results or Outcomes : The device exhibits commendable rectifying properties with a rectification ratio of ∼20.7 at ±2 V. Furthermore, a high peak responsivity of 131.4 mA/W at 265 nm and a fast response speed of <1 s can be observed at 0 V .
Application in Electronic Filters
- Scientific Field : Electronics .
- Summary of the Application : This compound is used in the development of electronic filters .
- Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
- Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .
Application in Frequency Doubling Circuits
- Scientific Field : Electronics .
- Summary of the Application : This compound is used in the development of frequency doubling circuits .
- Methods of Application : Nanocrystals of the compound were prepared by a milling procedure. Characterization studies for macro- and nano-scaling such as dielectric, fluorescence (FL), photoconductivity, tribological study, and nano influx for filters were performed .
- Results or Outcomes : The crystals are known to be best for electronic filters, frequency doubling circuits, second harmonic generation (SHG) efficiency, and nano level influx value which is useful for opto-electronic applications .
Safety And Hazards
特性
IUPAC Name |
4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUOAFWKPAZIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599216 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one | |
CAS RN |
5097-86-9 | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5097-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



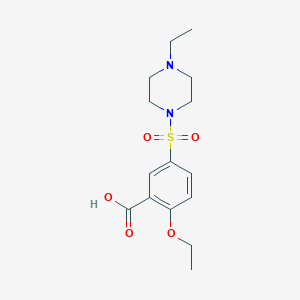

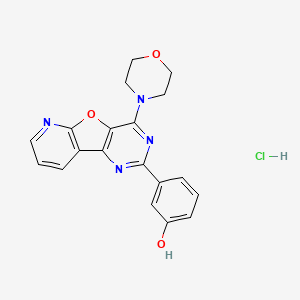
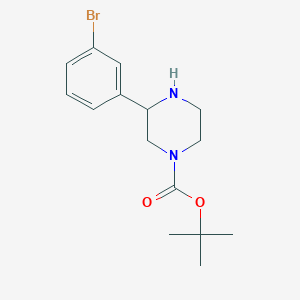


![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)
